Ecgonone methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

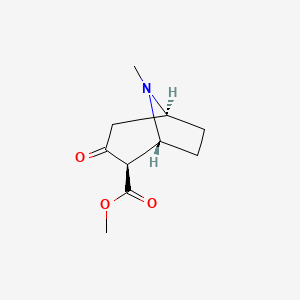

Ecgonone methyl ester is the methyl ester of (1R,2R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic acid (ecgonone). It is a tropane alkaloid, a cyclic ketone, a methyl ester, an organic heterobicyclic compound and a tertiary amino compound. It is a conjugate base of an ecgononium methyl ester(1+).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Precursor in Alkaloid Synthesis

- Ecgonine methyl ester serves as a crucial intermediate in the synthesis of cocaine and other tropane alkaloids. Its structural properties allow it to undergo various chemical transformations that facilitate the production of these compounds.

Synthetic Routes

- The synthesis typically involves the esterification of ecgonine using methanol and an acid catalyst. This reaction pathway is essential for producing ecgonine methyl ester on both laboratory and industrial scales.

Biological Research

Cognitive Enhancement

- Recent studies have indicated that ecgonine methyl ester may have potential cognitive-enhancing effects. In animal models, particularly with scopolamine-induced cognitive impairment, ecgonine methyl ester administration resulted in significant improvements in memory and learning capabilities .

Mechanism of Action

- The compound appears to interact with acetylcholine receptors, which are critical for cognitive functions. This interaction suggests that ecgonine methyl ester could modulate neurotransmitter systems involved in memory and learning processes .

Medical Applications

Potential Antidote for Cocaine Toxicity

- Research has shown that ecgonine methyl ester may protect against cocaine lethality. In studies involving mice, pretreatment with ecgonine methyl ester significantly increased survival rates following cocaine exposure, indicating its potential as a therapeutic agent in cases of cocaine overdose .

Cognitive Disorders

- Given its cognitive enhancement properties, there is ongoing research into the use of ecgonine methyl ester as a treatment option for neurodegenerative diseases such as Alzheimer’s disease. Its ability to improve cognition in animal models presents a promising avenue for future clinical applications .

Forensic Science

Biomarker for Cocaine Use

- Ecgonine methyl ester is recognized as a major urinary metabolite of cocaine. Studies have demonstrated that it accounts for 26% to 60% of the cocaine dose excreted in urine following administration. Its detection can serve as an alternative marker for identifying cocaine use, particularly when traditional methods focusing on benzoylecgonine may not be feasible .

Analytical Methods

- The analysis of ecgonine methyl ester in biological samples can be conducted using gas chromatography/mass spectrometry (GC/MS), which offers advantages such as early elution and simpler assay procedures compared to benzoylecgonine detection methods .

Data Tables

The following table summarizes key findings related to the applications of ecgonine methyl ester:

| Application Area | Findings |

|---|---|

| Chemical Synthesis | Precursor for cocaine and tropane alkaloids; synthesized via methanol and acid catalyst. |

| Cognitive Enhancement | Improves cognition in scopolamine-impaired models; interacts with acetylcholine receptors. |

| Medical Applications | Potential antidote for cocaine toxicity; may aid in treating Alzheimer's disease. |

| Forensic Science | Major urinary metabolite; accounts for 26-60% of excreted cocaine; detectable via GC/MS. |

Case Studies

- Cognitive Enhancement Study :

- Cocaine Toxicity Research :

- Forensic Detection Study :

Eigenschaften

Molekularformel |

C10H15NO3 |

|---|---|

Molekulargewicht |

197.23 g/mol |

IUPAC-Name |

methyl (1R,2R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/t6-,7+,9+/m0/s1 |

InChI-Schlüssel |

WXEMSGQRTGSYOG-LKEWCRSYSA-N |

Isomerische SMILES |

CN1[C@H]2CC[C@@H]1[C@H](C(=O)C2)C(=O)OC |

Kanonische SMILES |

CN1C2CCC1C(C(=O)C2)C(=O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.